Estrone-3-sulfate Sodium
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Overview
Description
Estrone-3-sulfate Sodium is a naturally occurring estrogen conjugate and a derivative of estrone. It is a biologically inactive form of estrogen that can be converted into the active estrogen, estrone, by the enzyme steroid sulfatase . This compound is commonly found in human plasma and is used in various scientific and medical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Estrone-3-sulfate Sodium can be synthesized through the sulfonation of estrone. The reaction involves the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction typically takes place in an organic solvent such as pyridine or dichloromethane under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves the extraction of estrone from natural sources such as pregnant mare urine. The extracted estrone is then subjected to sulfonation using sulfur trioxide or chlorosulfonic acid. The resulting estrone-3-sulfate is neutralized with sodium hydroxide to form this compound .
Chemical Reactions Analysis
Types of Reactions
Estrone-3-sulfate Sodium undergoes various chemical reactions, including:
Hydrolysis: This compound can be hydrolyzed to estrone and sulfuric acid in the presence of water and an acid or base catalyst.
Oxidation: It can be oxidized to form estrone-3-sulfate derivatives under specific conditions.
Reduction: Reduction reactions can convert estrone-3-sulfate to other estrogenic compounds.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Hydrolysis: Estrone and sulfuric acid.
Oxidation: Estrone-3-sulfate derivatives.
Reduction: Various estrogenic compounds.
Scientific Research Applications
Estrone-3-sulfate Sodium has a wide range of applications in scientific research:
Chemistry: Used as a standard in analytical chemistry for the quantification of estrogens in environmental samples.
Biology: Studied for its role in the endocrine system and its effects on cellular processes.
Medicine: Used in hormone replacement therapy and for the treatment of menopausal symptoms.
Industry: Employed in the production of pharmaceuticals and as a research tool in drug development.
Mechanism of Action
Estrone-3-sulfate Sodium exerts its effects by being converted into estrone by the enzyme steroid sulfatase. Estrone then binds to estrogen receptors in target tissues, modulating gene expression and cellular responses. This conversion and subsequent binding to estrogen receptors play a crucial role in regulating various physiological processes, including reproductive function and bone metabolism .
Comparison with Similar Compounds
Estrone-3-sulfate Sodium is unique compared to other estrogen conjugates due to its specific structure and biological activity. Similar compounds include:
Estrone-3-glucuronide Sodium: Another conjugated form of estrone with different solubility and metabolic properties.
17β-Estradiol-3-sulfate Sodium: A sulfate conjugate of estradiol with higher estrogenic activity.
Estriol-3-sulfate Sodium: A sulfate conjugate of estriol, used in different therapeutic applications.
This compound serves as a long-lasting reservoir for estrone and estradiol in the body, making it a valuable compound for both research and therapeutic purposes .
Properties
Molecular Formula |
C18H21NaO5S |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
sodium;[(13S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate |
InChI |
InChI=1S/C18H22O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3,5,10,14-16H,2,4,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/t14?,15?,16?,18-;/m0./s1 |
InChI Key |
VUCAHVBMSFIGAI-TWCWWGPMSA-M |
Isomeric SMILES |
C[C@]12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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